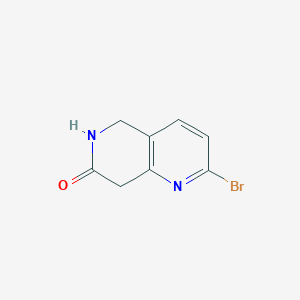
2-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound known for its diverse biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H6BrN2O
- CAS Number : 1393551-77-3
- Molecular Weight : 215.05 g/mol
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthyridines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase, which is critical for DNA replication and transcription.
Anticancer Properties
Several studies have investigated the anticancer potential of naphthyridine derivatives. For example:
- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to activate caspases suggests a role in the apoptotic pathway.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction via caspase activation | |
| MCF-7 | 10.0 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways:
- Protein Kinases : Inhibitory activity against certain protein kinases has been reported, which may contribute to its anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : By inhibiting key enzymes like protein kinases and DNA gyrase, it can effectively halt cellular processes essential for growth and division.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancer cells.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives and evaluated their anticancer activity. The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of various naphthyridine compounds. The results indicated that compounds with bromine substitutions showed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
2-bromo-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-5-4-10-8(12)3-6(5)11-7/h1-2H,3-4H2,(H,10,12) |
Clave InChI |
VISWDPLZEHVTRA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CNC1=O)C=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















